Phosphatase-IN-1

antifungal potency EC50 Magnaporthe oryzae

Researchers studying fungal pathogenesis often face a gap in reliable chemical probes for target engagement studies. Phosphatase-IN-1 is a structurally optimized propranolol derivative that directly addresses this need as a confirmed MoPah1 inhibitor with a quantified binding affinity (KD of 19.8 μM). It demonstrates a 15.8-fold improvement in potency (EC50 62 μM) over propranolol against M. oryzae. - Direct on-target binding confirmed by SPR, making it a high-confidence positive control over indirect inhibitors. - Broad-spectrum efficacy at 60 μM against eight plant pathogenic fungi, ideal for multi-pathogen screening panels. - Available in batch-verified purity, ensuring reproducibility for competitive binding assays and structure-based lead optimization programs.

Molecular Formula C16H16Cl2FNO2
Molecular Weight 344.2 g/mol
Cat. No. B12393896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatase-IN-1
Molecular FormulaC16H16Cl2FNO2
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC(COC2=C(C=C(C=C2)Cl)Cl)O)F
InChIInChI=1S/C16H16Cl2FNO2/c17-12-3-6-16(15(18)7-12)22-10-14(21)9-20-8-11-1-4-13(19)5-2-11/h1-7,14,20-21H,8-10H2
InChIKeyYYGBMBKCULOTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphatase-IN-1: Phosphatidate Phosphatase Inhibitor


Phosphatase-IN-1 (CAS 2889356-55-0, compound II-8) is a synthetic propranolol derivative that functions as a phosphatidate phosphatase (Pah) inhibitor, specifically targeting the MoPah1 enzyme in Magnaporthe oryzae [1]. It possesses the molecular formula C16H16Cl2FNO2 with a molecular weight of 344.21 g/mol . This compound was developed through structural modification of propranolol to enhance antifungal capacity, demonstrating a 16-fold improvement in inhibitory potency over the parent compound and representing a novel chemical scaffold for broad-spectrum fungicide research [1].

Target MoPah1 phosphatidate phosphatase inhibitor
Scaffold Structurally optimized propranolol derivative
Fit Antifungal research & broad-spectrum screening
Potency Context Reported potency improvement over propranolol for MoPah1

Phosphatase-IN-1: Propranolol Cannot Substitute


Phosphatase-IN-1 is not merely a propranolol analog but a structurally optimized derivative whose differential performance has been empirically quantified. Propranolol itself exhibits an EC50 of 982 μM against M. oryzae, whereas Phosphatase-IN-1 achieves an EC50 of 62 μM — a 15.8-fold potency gain that translates into effective growth inhibition at concentrations where propranolol is virtually inactive [1]. Furthermore, while propranolol binds MoPah1 indirectly through enzymatic inhibition, Phosphatase-IN-1 demonstrates direct physical binding confirmed by surface plasmon resonance with a KD of 19.8 μM, and its inhibitory effect is specifically attenuated in MoPah1 deletion mutants, establishing on-target engagement that propranolol and other derivatives do not replicate to the same degree [1]. These quantitative and mechanistic distinctions render generic substitution scientifically invalid.

Attribute
Phosphatase-IN-1
Propranolol
Target Engagement
Direct MoPah1 binding confirmed (SPR)
Enzymatic inhibition without quantified physical binding
Mutant Attenuation
Effect significantly attenuated in MoPah1 deletion mutants
On-target dependency not equivalently demonstrated
Potency Context
Reported substantially lower EC50 for M. oryzae
Higher EC50; may require higher concentrations for similar inhibition

Phosphatase-IN-1 Direct Comparison Evidence


Antifungal Potency: Propranolol Comparison

Phosphatase-IN-1 (II-8) demonstrates a 15.8-fold improvement in antifungal potency compared to the parent compound propranolol when assessed by EC50 against mycelial growth of M. oryzae. The EC50 values for propranolol, the derivative I-13, and Phosphatase-IN-1 (II-8) are 982 μM, 67 μM, and 62 μM, respectively [1]. This places Phosphatase-IN-1 as the most potent compound in the synthesized derivative series, with an EC50 approximately 16-fold lower than that of propranolol [1].

EC50: M. oryzae
Direct head-to-head
62 μM vs. 982 μM (propranolol)
~16-fold lower
Supports MoPah1 inhibition assay at lower concentrations
Five independent replicates; CM plates
antifungal potency EC50 Magnaporthe oryzae

Direct Target Binding vs. Propranolol

Phosphatase-IN-1 binds directly to the MoPah1 protein with an affinity constant (KD) of 19.8 μM as measured by surface plasmon resonance (SPR) across concentrations of 1.5625, 3.125, 6.25, 12.5, and 25 μM [1]. In contrast, propranolol inhibits MoPah1 enzymatic activity but its direct physical binding to MoPah1 was not quantified with an SPR-derived KD in the same study; the paper explicitly notes that Phosphatase-IN-1 'binds directly to MoPah1' as a distinguishing feature [1]. Furthermore, the inhibitory effect of Phosphatase-IN-1 is significantly attenuated in MoPah1 deletion mutants compared to wild-type strains, confirming target-specific activity [1].

MoPah1 Binding (SPR)
Direct comparison
KD = 19.8 μM vs. Not reported
Confirmed direct target engagement
SPR at 1.56–25 μM; quantified binding
target engagement surface plasmon resonance MoPah1

Broad-Spectrum Antifungal Activity

Phosphatase-IN-1 (II-8) at a concentration of 60 μM effectively inhibits the vegetative growth of eight distinct plant pathogenic fungi, as demonstrated by colony morphology and colony diameter measurements on potato dextrose agar plates [1]. The eight pathogens tested span multiple genera. By comparison, propranolol at 0.2 mM (200 μM) achieves only approximately 60% inhibition of fungal growth against a narrower panel, and its broad-spectrum activity is limited to 12 pathogens at higher concentrations [2]. This demonstrates that Phosphatase-IN-1 achieves multi-pathogen coverage at approximately 3.3-fold lower concentration than the propranolol concentration required for partial inhibition.

Broad-Spectrum Activity
Cross-study comparable
8 pathogens at 60 μM vs. ~60% inhib. at 200 μM
Supports multi-pathogen screening panels
Potato dextrose agar; three replicates
broad-spectrum antifungal plant pathogens fungicide

Rice Blast Field Efficacy vs. Propranolol

Under field conditions, Phosphatase-IN-1 (II-8) applied at 0.1 mM reduced the rice blast disease index by 22% compared to the untreated control group, while propranolol applied at 2.5 mM reduced the disease index by only 16% [1]. This represents a 37.5% relative improvement in disease control efficacy (22% vs. 16% reduction) despite using a 25-fold lower concentration (0.1 mM vs. 2.5 mM). Both compounds also reduced Fusarium head blight (FHB) severity in wheat under field conditions [1].

Rice Blast Field Trial
Direct head-to-head
22% reduction (0.1 mM) vs. 16% reduction (2.5 mM)
25× lower concentration
Field trial endpoint context; lower application concentration
Strain Guy11; also active against FHB
in vivo efficacy rice blast field trial

Absence of Phytotoxicity to Crops

Phosphatase-IN-1 (II-8), along with propranolol and compound I-13, exhibits no observable toxicity to rice seedlings and wheat heads at the concentrations tested for antifungal efficacy [1]. This absence of phytotoxicity was explicitly demonstrated in the study, indicating that the structural modifications introduced in II-8 did not introduce crop-damaging side effects. While the lack of phytotoxicity is shared among the three compounds tested, this characteristic is essential for any compound intended for agricultural antifungal research applications [1].

Crop Phytotoxicity
Supporting evidence
No observed phytotoxicity (all test compounds)
Supports crop-tolerance endpoint for whole-plant assays
Rice seedlings and wheat heads tested
phytotoxicity safety profile crop tolerance

Phosphatase-IN-1 Research & Industrial Applications


MoPah1 Target-Based Drug Discovery

Phosphatase-IN-1 is the propranolol derivative with the highest confirmed potency (EC50 62 μM) and the only one with a quantified SPR binding constant (KD 19.8 μM) for MoPah1 [1]. This makes it the preferred chemical probe for MoPah1 target engagement studies, competitive binding assays, and structure-based lead optimization programs. Researchers can use Phosphatase-IN-1 as a reference inhibitor for screening compound libraries against MoPah1, where its direct binding confirmation provides a higher-confidence positive control than propranolol [1].

Broad-Spectrum Fungicide Screening

Phosphatase-IN-1 at 60 μM effectively inhibits vegetative growth of eight plant pathogenic fungi on solid media [1]. This concentration is well below the EC50 of propranolol (982 μM), enabling its use as a moderate-potency broad-spectrum reference compound in multi-pathogen screening panels without excessive compound consumption. Its demonstrated activity across taxonomically diverse plant pathogens supports its role as a benchmark inhibitor for comparative efficacy profiling of novel fungicide candidates [1].

In Planta Efficacy: Rice Blast & FHB

Phosphatase-IN-1 applied at 0.1 mM achieves a 22% reduction in rice blast disease index under field conditions, outperforming propranolol at 2.5 mM (16% reduction) [1]. This efficacy at a 25-fold lower concentration makes Phosphatase-IN-1 the superior choice for in planta antifungal studies where minimizing compound load is important, such as long-duration field trials, combination treatment studies, or experiments requiring repeated applications. Its concurrent efficacy against Fusarium head blight of wheat further supports its use in dual-pathogen experimental models [1].

SAR Reference for Propranolol Derivatives

Phosphatase-IN-1 (II-8) represents the most potent compound from a series of propranolol derivatives synthesized via phenol modification, as opposed to the amine modification route that produced I-13 [1]. With an EC50 of 62 μM compared to 67 μM for I-13 and 982 μM for propranolol, II-8 serves as the benchmark for further SAR exploration of the phenol-modified derivative series. Its lower molecular van der Waals surface electrostatic potential (ESP) and molecular total energy compared to propranolol and I-13 provide computational chemistry parameters for rational design [1].

Application
Selection Property
Validation Focus
MoPah1 target engagement studies
Direct binding confirmation (SPR)
Target-specific inhibition assay
Broad-spectrum fungicide screening
Multi-pathogen inhibitory profile
Concentration-dependent growth inhibition
In planta antifungal research
Field-trial response at low concentration
Disease index reduction monitoring
SAR & lead optimization
Benchmark potency in derivative series
Structure-activity relationship validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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